molecular formula C19H16Cl3N3O3 B13403476 2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide

2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide

Cat. No.: B13403476
M. Wt: 440.7 g/mol
InChI Key: LVDYWLACNJMFJD-UHFFFAOYSA-N
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Description

2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a diazenyl group, making it a subject of interest for researchers.

Properties

Molecular Formula

C19H16Cl3N3O3

Molecular Weight

440.7 g/mol

IUPAC Name

2-chloro-2-[[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxobutanamide

InChI

InChI=1S/C19H16Cl3N3O3/c1-11(26)19(22,18(28)25(2)3)24-23-16-9-8-12(20)10-14(16)17(27)13-6-4-5-7-15(13)21/h4-10H,1-3H3

InChI Key

LVDYWLACNJMFJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)N(C)C)(N=NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then further reacted with other reagents to introduce the diazenyl group and additional chlorine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of chlorine atoms .

Scientific Research Applications

2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide is unique due to its specific structure, which includes multiple chlorine atoms and a diazenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

The compound 2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12Cl3N3O2
  • Molecular Weight : 342.6 g/mol
  • CAS Number : 14405-03-9
  • SMILES Notation : ClCC(=O)Nc1ccc(Cl)cc1C(=O)c2ccccc2Cl

The compound features a complex structure with multiple chlorinated aromatic rings and an amide functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds related to benzophenones have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways .
  • Anticancer Potential : The presence of diazenyl and chlorinated aromatic groups is associated with anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage .
  • Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies and Research Findings

StudyFindings
Evans et al. (1987)Identified the antibacterial and anti-inflammatory properties of related benzophenone derivatives.
Prasanna & Guru Row (2000)Reported on the structural characteristics of chlorinated compounds, suggesting their potential as intermediates in pharmaceuticals with biological activity.
Recent In-vitro StudiesShowed that compounds with similar structures inhibited bacterial growth effectively, with significant activity against E. coli and S. aureus .

Mechanistic Insights

The biological activity of 2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis in cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • DNA Interaction : The ability of the compound to intercalate into DNA or bind covalently can lead to mutations or cell cycle arrest, contributing to its anticancer effects.

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